(3-Methyloxiran-2-yl)methanol
Overview
Description
(3-Methyloxiran-2-yl)methanol is an organic compound with the molecular formula C4H8O2 It is a derivative of oxirane, featuring a methanol group attached to the second carbon of a three-membered oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methyloxiran-2-yl)methanol can be synthesized through several methods. One common approach involves the epoxidation of allyl alcohol using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specifics of these methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, such as aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to open the oxirane ring.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers.
Scientific Research Applications
(3-Methyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of (3-Methyloxiran-2-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the reactive oxirane ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the oxirane ring.
Comparison with Similar Compounds
Ethylene oxide: A simpler oxirane compound with significant industrial applications.
Propylene oxide: Another oxirane derivative used in the production of polyurethanes and other materials.
Glycidol: An oxirane compound with a hydroxyl group, similar to (3-Methyloxiran-2-yl)methanol.
Properties
IUPAC Name |
(3-methyloxiran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZNUPEBVRUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007398 | |
Record name | (3-Methyloxiran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-38-8 | |
Record name | NSC34457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methyloxiran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methyloxiran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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